4-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide
Description
4-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a carboxamide group and an azetidine ring linked to a 5-chloro-2-methoxybenzoyl moiety.
Properties
IUPAC Name |
4-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]oxypyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4/c1-24-15-3-2-10(18)6-13(15)17(23)21-8-12(9-21)25-11-4-5-20-14(7-11)16(19)22/h2-7,12H,8-9H2,1H3,(H2,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZYBGFFTDFLMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CC(C2)OC3=CC(=NC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the azetidine ring and the pyridine carboxamide. The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions. The 5-chloro-2-methoxybenzoyl group is then introduced via acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring and the azetidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis and the development of new materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases where its structural features may offer specific advantages.
Industry: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azetidine derivatives and pyridine carboxamides, such as:
- 4-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine-3-carboxamide
- 4-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine-4-carboxamide
Uniqueness
What sets 4-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide apart is its specific substitution pattern and the presence of both the azetidine and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a compound of interest for further research and development.
Biological Activity
4-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antiviral properties, based on various studies and findings.
The molecular formula of this compound is with a molecular weight of 388.8 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₂O₄ |
| Molecular Weight | 388.8 g/mol |
| CAS Number | 2034290-09-8 |
Antimicrobial Activity
Research indicates that derivatives of azetidinones, including compounds structurally related to this compound, exhibit significant antimicrobial properties. In a study evaluating various azetidinone derivatives, several compounds demonstrated potent activity against Bacillus anthracis , Staphylococcus aureus , and Candida albicans . The structure-activity relationship (SAR) analysis revealed that modifications on the azetidinone core could enhance antimicrobial efficacy.
Anticancer Activity
The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have assessed its effects on various human cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The IC50 values for some derivatives were reported in the range of 14.5–97.9 µM, indicating moderate to high potency . Notably, compounds containing the azetidinone structure were found to induce apoptosis in solid tumor cell lines .
Case Study: Breast Cancer
A specific derivative exhibited significant antiproliferative activity against MCF-7 cells at nanomolar concentrations. The mechanism of action was attributed to the compound's ability to interfere with cell cycle progression and induce apoptotic pathways .
Antiviral Activity
Compounds similar to this compound have been explored for antiviral properties as well. Some azetidinone derivatives have shown effectiveness against viruses such as human cytomegalovirus (HCMV) and HIV protease inhibitors . The antiviral mechanism often involves inhibition of viral replication by targeting viral enzymes.
The biological activity of this compound can be attributed to its interaction with specific molecular targets, such as enzymes and receptors. The unique structural features allow it to bind effectively, modulating biological pathways associated with disease processes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
